Cas no 1261497-83-9 (2-(5,2'-Bis(trifluoromethyl)biphenyl-3-yl)-ethylamine)
2-(5,2'-Bis(trifluoromethyl)biphenyl-3-yl)-ethylamine Chemical and Physical Properties
Names and Identifiers
-
- 2-(5,2'-Bis(trifluoromethyl)biphenyl-3-yl)-ethylamine
-
- Inchi: 1S/C16H13F6N/c17-15(18,19)12-8-10(5-6-23)7-11(9-12)13-3-1-2-4-14(13)16(20,21)22/h1-4,7-9H,5-6,23H2
- InChI Key: YUCDRLPDBYVPJG-UHFFFAOYSA-N
- SMILES: FC(C1=CC(=CC(=C1)C1C=CC=CC=1C(F)(F)F)CCN)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 378
- XLogP3: 4.6
- Topological Polar Surface Area: 26
2-(5,2'-Bis(trifluoromethyl)biphenyl-3-yl)-ethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011011289-1g |
2-(5,2'-Bis(trifluoromethyl)biphenyl-3-yl)-ethylamine |
1261497-83-9 | 97% | 1g |
$1490.00 | 2023-09-03 |
2-(5,2'-Bis(trifluoromethyl)biphenyl-3-yl)-ethylamine Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 2-(5,2'-Bis(trifluoromethyl)biphenyl-3-yl)-ethylamine
Professional Introduction to Compound with CAS No. 1261497-83-9 and Product Name: 2-(5,2'-Bis(trifluoromethyl)biphenyl-3-yl)-ethylamine
The compound in question, identified by the CAS No. 1261497-83-9, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. Its molecular structure, characterized by a complex aromatic system, positions it as a promising candidate for further exploration in medicinal chemistry. Specifically, the product name 2-(5,2'-Bis(trifluoromethyl)biphenyl-3-yl)-ethylamine highlights its unique biphenyl core substituted with trifluoromethyl groups and an ethylamine side chain, which together contribute to its distinct chemical properties and potential biological activities.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds featuring halogenated aromatic moieties, particularly those incorporating trifluoromethyl groups. These substituents are renowned for their ability to modulate metabolic stability, binding affinity, and overall pharmacological efficacy. The presence of two trifluoromethyl groups at the 5 and 2' positions of the biphenyl ring in this compound suggests enhanced lipophilicity and potential interaction with biological targets such as enzymes and receptors. This structural motif has been extensively studied for its role in enhancing drug-like properties, making it a cornerstone in modern medicinal chemistry.
The ethylamine side chain appended to the biphenyl system introduces basicity to the molecule, which can be leveraged for interactions with acidic biological targets or for tuning solubility characteristics. This dual functionality—aromaticity provided by the biphenyl ring and basicity from the ethylamine moiety—makes the compound a versatile scaffold for drug discovery. Current research trends indicate that such hybrid structures are being increasingly explored for their potential in addressing multifaceted therapeutic challenges.
One of the most compelling aspects of this compound is its potential application in oncology research. The biphenyl core, particularly when substituted with electron-withdrawing groups like trifluoromethyl, has shown promise as a scaffold for developing kinase inhibitors. Kinases are critical enzymes involved in cell signaling pathways that are often dysregulated in cancer. By targeting these kinases with high selectivity and potency, researchers aim to develop therapies that can modulate tumor growth and progression effectively. Preliminary computational studies suggest that the compound may exhibit inhibitory activity against certain kinases by virtue of its spatial arrangement of substituents and ability to mimic natural substrates.
Furthermore, the pharmaceutical industry is increasingly focusing on developing drugs with improved pharmacokinetic profiles. The trifluoromethyl groups not only enhance lipophilicity but also contribute to metabolic stability by resisting oxidative degradation. This characteristic is particularly valuable for drugs that require prolonged half-lives to maintain efficacy. The ethylamine moiety also plays a role in determining solubility and permeability parameters, which are critical factors in drug absorption, distribution, metabolism, and excretion (ADME). Optimizing these parameters is essential for ensuring that a drug reaches its target site at effective concentrations while minimizing side effects.
Recent advancements in spectroscopic techniques have enabled researchers to gain deeper insights into the structural properties of this compound. NMR spectroscopy, for instance, has been instrumental in elucidating the connectivity of atoms within the molecule and confirming the presence of expected functional groups. Mass spectrometry has further complemented these studies by providing high-resolution data on molecular weight and fragmentation patterns. These analytical methods are crucial for verifying the identity and purity of synthetic intermediates and final products.
In vitro studies have begun to explore the biological activity of this compound across various therapeutic areas. Initial assays have shown promising results in terms of binding affinity to certain protein targets. For instance, interactions with G-protein coupled receptors (GPCRs) have been observed under specific conditions, suggesting potential applications in neurological disorders where GPCRs play a pivotal role. Additionally, preliminary toxicity studies indicate that the compound exhibits moderate solubility in aqueous media but may require formulation adjustments to enhance bioavailability.
The synthesis of this compound presents unique challenges due to its complex aromatic framework and multiple substituents. Advanced synthetic methodologies such as cross-coupling reactions have been employed to construct the biphenyl core efficiently. Palladium-catalyzed reactions, including Suzuki-Miyaura couplings, have proven particularly useful in forming carbon-carbon bonds between aryl halides and boronic acids derived from precursor molecules containing trifluoromethyl groups. These reactions offer high selectivity and yield under optimized conditions.
Once synthesized, characterizing the compound’s physicochemical properties is essential for understanding its behavior both in vitro and in vivo. Parameters such as melting point, boiling point, solubility profiles across different solvents (including water), and partition coefficients (logP) provide critical information for drug development pipelines. Advanced computational tools like molecular dynamics simulations have been utilized to predict these properties with remarkable accuracy before experimental validation.
The ethical considerations surrounding pharmaceutical research must also be addressed when developing new compounds like this one. Responsible innovation involves not only scientific rigor but also adherence to regulatory guidelines designed to ensure safety and efficacy throughout drug development stages—from preclinical studies to clinical trials—and ultimately into market approval where public health benefits outweigh potential risks.
In conclusion,2-(5,2'-Bis(trifluoromethyl)biphenyl-3-yl)-ethylamine (CAS No., 1261497-83-9) represents an intriguing chemical entity with significant potential applications across multiple therapeutic domains particularly oncology where kinase inhibition remains an active area of investigation . Its unique structural features including aromatic substitution patterns along with functional group diversity position it as a valuable candidate worth further exploration through both experimental synthesis alongside computational modeling approaches . Continued research efforts will likely uncover additional novel applications while refining synthetic strategies aimed at optimizing yields purity ,and scalability necessary steps toward bringing new treatments patients' reach .
1261497-83-9 (2-(5,2'-Bis(trifluoromethyl)biphenyl-3-yl)-ethylamine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)